molecular formula C9H5ClN2O2 B1364901 6-Chloro-5-nitroquinoline CAS No. 86984-32-9

6-Chloro-5-nitroquinoline

Cat. No.: B1364901
CAS No.: 86984-32-9
M. Wt: 208.6 g/mol
InChI Key: GIMHFTJFCRTQRS-UHFFFAOYSA-N
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Description

6-Chloro-5-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-nitroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics . Additionally, this compound can bind to DNA and RNA, affecting their stability and function. These interactions highlight the compound’s potential as a tool for studying enzyme inhibition and nucleic acid interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . This compound also affects the expression of genes involved in cell cycle regulation and DNA repair, leading to cell cycle arrest and reduced cell proliferation . These cellular effects make this compound a valuable compound for cancer research and drug development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, the compound inhibits the activity of CYP1A2 by binding to its active site, preventing the enzyme from metabolizing its substrates . Additionally, this compound can intercalate into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription . These molecular interactions underline the compound’s potential as a therapeutic agent and a research tool.

Temporal Effects in Laboratory Settings

The stability and effects of this compound can change over time in laboratory settings. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term exposure leading to more pronounced effects on cell viability and proliferation . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity and affect gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver enzyme CYP1A2, which converts the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and nucleic acids, influencing its localization and accumulation . These transport and distribution properties are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and RNA, influencing gene expression and nucleic acid stability . Additionally, this compound can accumulate in the mitochondria, disrupting mitochondrial function and inducing apoptosis . These subcellular localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-nitroquinoline typically involves the nitration of 6-chloroquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows: [ \text{6-Chloroquinoline} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

    5-Nitroquinoline: Similar in structure but lacks the chlorine atom at the 6-position.

    6-Chloroquinoline: Similar but lacks the nitro group at the 5-position.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of a nitro group.

Uniqueness: 6-Chloro-5-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHFTJFCRTQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398999
Record name 6-chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86984-32-9
Record name 6-chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-5-NITROQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

HNO3 (90%, 7 mL) was added to 6-chloro-quinoline (4.45 g) in concentrated sulfuric acid (21 mL) at 0° C. The mixture was stirred at 0° C. for 1 h and at room temperature overnight. The reaction mixture was poured into ice, and the solid product (24.1) was collected by filtration, washed with water and dried. MS ESI (pos.) m/z: 209.0 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications were made to the 6-chloro-5-nitroquinoline scaffold and what was their impact on the biological activity?

A1: Researchers explored modifications to the this compound core by substituting the chlorine atom with various phenoxy groups. This aimed to investigate the structure-activity relationship (SAR) of these compounds as potential neuropeptide Y (NPY) receptor ligands. Specifically, 8-acetamido-6-chloro-5-nitroquinoline was reacted with different phenols to yield a series of 8-amino-5-nitro-6-phenoxyquinolines [].

Q2: How did the replacement of the sulfone group with an ether linkage in the quinoline derivatives affect their activity on neuropeptide Y receptors?

A2: Replacing the sulfone group in the lead compound, PD 160170 (an 8-amino-5-nitro-6-phenylsulfonylquinoline), with an ether linkage led to a significant decrease in activity towards both NPY Y1 and Y5 receptors []. The synthesized 8-amino-5-nitro-6-phenoxyquinolines showed IC50 values greater than 1 μM for Y1 and 10 μM for Y5, indicating a substantial loss in binding affinity compared to the parent sulfone compound. This highlights the importance of the sulfone moiety for potent NPY receptor binding in this chemical series.

Q3: Beyond substitution of the chlorine atom, what other reactions involving this compound have been investigated?

A3: Researchers have explored the reactivity of 8-acetylamino-6-chloro-5-nitroquinoline with hydrazine and methylhydrazine []. Interestingly, these reactions resulted in an unusual displacement of the nitro group, leading to the formation of triazolo[4,5-f]quinolines. This highlights the diverse reactivity of the this compound scaffold and its potential for the synthesis of various heterocyclic compounds.

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